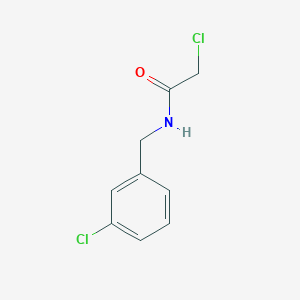

2-Chloro-N-(3-chlorobenzyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-[(3-chlorophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO/c10-5-9(13)12-6-7-2-1-3-8(11)4-7/h1-4H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWJMEAXKWGEGLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CNC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345221 | |

| Record name | 2-Chloro-N-(3-chlorobenzyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99585-87-2 | |

| Record name | 2-Chloro-N-(3-chlorobenzyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro N 3 Chlorobenzyl Acetamide

Established Reaction Pathways

The formation of 2-Chloro-N-(3-chlorobenzyl)acetamide predominantly relies on direct amidation and can be conceptualized as part of a broader synthetic sequence involving the preparation of its precursors.

The most prevalent and direct method for synthesizing this compound is the nucleophilic acyl substitution reaction between 3-chlorobenzylamine (B151487) and chloroacetyl chloride. In this reaction, the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and eliminates hydrochloric acid (HCl) as a byproduct.

To drive the reaction to completion and neutralize the acidic byproduct, a base is typically employed. researchgate.net Common bases for this purpose include tertiary amines like triethylamine (B128534) or non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). sphinxsai.com The reaction is generally carried out in an inert aprotic solvent to prevent unwanted side reactions with the highly reactive chloroacetyl chloride. sphinxsai.com The general scheme for this reaction is as follows:

Reaction Scheme for the Synthesis of this compound

(Note: This is a representative image. The actual synthesis may involve different reagents and conditions.)

(Note: This is a representative image. The actual synthesis may involve different reagents and conditions.)

The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). ijpsr.info Upon completion, the product is typically isolated by precipitation in cold water, followed by filtration, washing, and drying. ijpsr.info Further purification can be achieved through recrystallization from a suitable solvent system, such as ethanol (B145695)/water.

Another potential, though less direct, multi-step sequence could involve the initial synthesis of a different N-substituted chloroacetamide, which is then chemically modified to yield the target compound. However, the direct amidation of 3-chlorobenzylamine with chloroacetyl chloride remains the most straightforward and widely reported method. researchgate.net

Advanced Catalytic Approaches in Synthesis

While traditional methods are effective, research into advanced catalytic systems aims to improve efficiency, selectivity, and substrate scope for the synthesis of amides and related compounds.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become powerful tools for the formation of C-N bonds. acs.org While not the standard method for a simple aliphatic amine like 3-chlorobenzylamine with an acyl chloride, these strategies are highly relevant for the synthesis of N-aryl acetamide (B32628) analogues. acs.org

For instance, a palladium catalyst in conjunction with a suitable phosphine (B1218219) ligand can facilitate the coupling of an aryl halide with an amide. nih.gov This approach allows for the construction of complex N-aryl amides that might be difficult to synthesize using traditional methods. nih.gov The efficiency and selectivity of these reactions are highly dependent on the choice of ligand, base, and solvent. rsc.org While direct palladium-catalyzed synthesis of this compound is not commonly reported, the principles of palladium catalysis are instrumental in synthesizing a wide array of structurally similar and more complex amide-containing molecules. nih.govnih.gov

Optimization of Reaction Parameters and Yield Enhancement

To maximize the yield and purity of this compound, careful optimization of reaction parameters is crucial.

The choice of solvent is critical in the synthesis of this compound. Anhydrous, aprotic solvents are preferred to prevent the hydrolysis of the highly reactive chloroacetyl chloride. Commonly used solvents include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), toluene, and N,N-dimethylformamide (DMF). researchgate.netsphinxsai.com The solvent can influence the solubility of the reactants and the reaction rate.

The reaction environment is also controlled by the choice of base and temperature. Bases such as triethylamine, potassium carbonate, or DBU are used to scavenge the HCl produced during the reaction, which drives the equilibrium towards the product. researchgate.netsphinxsai.com The reaction is often initiated at a low temperature (0–5 °C) to control the initial exothermic reaction between the amine and the acyl chloride, which helps to minimize the formation of side products. The reaction mixture is then typically allowed to warm to room temperature and stirred for several hours to ensure completion. sphinxsai.comneliti.com

The table below summarizes various reaction conditions reported for the synthesis of related N-substituted chloroacetamides, which can be adapted for the synthesis of this compound.

| Base | Solvent | Typical Reaction Time | Reference |

|---|---|---|---|

| Triethylamine (TEA) | Dichloromethane (DCM) | Several hours to overnight | researchgate.net |

| Triethylamine (TEA) | Tetrahydrofuran (THF) | Not specified | sphinxsai.com |

| Potassium Carbonate (K2CO3) | Benzene (B151609) | Not specified | researchgate.net |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Tetrahydrofuran (THF) | 3-6 hours | sphinxsai.com |

| Sodium Acetate (B1210297) | Acetic Acid | 2 hours | neliti.com |

Kinetic Considerations and Temperature Control

The acylation of amines with acyl chlorides is typically a rapid and highly exothermic reaction. Therefore, controlling the reaction kinetics through temperature management is crucial for maximizing the yield and purity of this compound.

The reaction is generally conducted at low temperatures, often between 0°C and 5°C, by using an ice bath. mdpi.com There are several reasons for this stringent temperature control. Firstly, it moderates the exothermic nature of the reaction, preventing a rapid temperature increase that could lead to the degradation of reactants or products and the formation of unwanted byproducts. Secondly, lower temperatures slow the reaction rate, allowing for more controlled addition of the chloroacetyl chloride and preventing localized overheating.

Table 2: Impact of Temperature on Reaction Parameters

| Parameter | Effect of Low Temperature (0-5°C) | Rationale |

|---|---|---|

| Reaction Rate | Decreased | Allows for controlled reaction and heat dissipation. |

| Exothermicity | Managed | Prevents thermal runaway and degradation. |

| Selectivity | Increased | Minimizes the formation of side products. |

| Product Yield & Purity | Maximized | Favors the desired reaction pathway. |

Chromatographic and Crystallization Techniques for Product Purification

After the synthesis is complete, the crude this compound must be purified to remove unreacted starting materials, the neutralized base (e.g., triethylammonium (B8662869) chloride), and any byproducts formed during the reaction. The most common and effective methods for purification are crystallization and column chromatography. ijpsr.infoekb.eg

Crystallization is the most frequently cited method for purifying this class of compounds. nih.govresearchgate.netresearchgate.net The process involves dissolving the crude solid product in a minimum amount of a hot solvent, followed by slow cooling to allow the formation of pure crystals. Ethanol or a mixture of ethanol and water is commonly reported as an effective solvent system for recrystallizing N-substituted chloroacetamides. ijpsr.infoekb.egnih.gov As the solution cools, the solubility of the target compound decreases, causing it to crystallize out while impurities remain dissolved in the solvent (mother liquor). The pure crystals are then isolated by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried. nih.govnih.gov Single crystals suitable for X-ray diffraction studies have been successfully obtained from ethanolic solutions, confirming the high purity achievable with this method. nih.govresearchgate.netresearchgate.net

Chromatographic techniques , particularly column chromatography, offer an alternative or supplementary method for purification. This method separates compounds based on their differential adsorption onto a stationary phase (like silica (B1680970) gel) while a mobile phase (a solvent or solvent mixture) flows through it. Although specific conditions for this compound are not extensively detailed, related compounds are purified using solvent systems like toluene-ethyl acetate. nih.gov In a typical procedure, the crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with silica gel. The mobile phase is then passed through the column, and fractions are collected. The progress of the separation is often monitored by thin-layer chromatography (TLC). ijpsr.info

Table 3: Common Purification Techniques

| Technique | Principle | Key Parameters | Typical Application |

|---|---|---|---|

| Crystallization | Differential solubility in a solvent at varying temperatures. | Solvent: Ethanol, Ethanol/Water. ijpsr.infonih.govProcess: Dissolve in hot solvent, cool slowly, filter. | Primary method for obtaining high-purity solid product. |

| Column Chromatography | Differential partitioning between a stationary and mobile phase. | Stationary Phase: Silica Gel. Mobile Phase: Toluene/Ethyl Acetate mixtures. nih.gov | Used for separating complex mixtures or when crystallization is less effective. |

Structural Elucidation and Conformational Analysis of 2 Chloro N 3 Chlorobenzyl Acetamide

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Chemical Environment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, it is possible to map the connectivity and electronic environment of the hydrogen and carbon atoms, respectively.

Despite a thorough review of available scientific literature, specific experimental ¹H and ¹³C NMR spectroscopic data for 2-Chloro-N-(3-chlorobenzyl)acetamide could not be located in the searched sources. The characterization of this compound would typically involve identifying signals corresponding to the protons of the chloroacetamide moiety, the benzylic methylene (B1212753) bridge, and the substituted aromatic ring, as well as the carbon signals for each of these distinct chemical environments.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of chemical bonds. For this compound, characteristic absorption bands for the amide group (N-H stretch, C=O stretch) and the carbon-chlorine bonds would be expected.

However, specific experimental IR spectra detailing the vibrational frequencies for this compound were not found in the reviewed literature. Analysis of analogous compounds suggests that the N-H stretching vibration would likely appear in the region of 3300-3500 cm⁻¹, while the highly characteristic amide I band (C=O stretching) would be observed around 1650-1680 cm⁻¹.

Mass Spectrometry (MS) for Fragmentation Patterns and Molecular Mass Confirmation

Mass spectrometry (MS) is a critical analytical technique for confirming the molecular weight of a compound and investigating its fragmentation pathways upon ionization. The molecular formula for this compound is C₉H₉Cl₂NO, which corresponds to a monoisotopic mass of approximately 217.01 Da. uni.lu The presence of two chlorine atoms is expected to produce a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, providing strong evidence for the compound's composition.

High-resolution mass spectrometry allows for the precise determination of the molecular mass, confirming the elemental composition. Predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule provide further confirmation. uni.lu

Table 1: Predicted m/z Values for Molecular Adducts of this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 218.01340 |

| [M+Na]⁺ | 239.99534 |

| [M+NH₄]⁺ | 235.03994 |

| [M+K]⁺ | 255.96928 |

| [M-H]⁻ | 215.99884 |

Data sourced from PubChemLite. uni.lu

While experimental fragmentation data is not available, the fragmentation of this compound under electron ionization would likely proceed through several key pathways. Common fragmentation patterns for amides include alpha-cleavage adjacent to the carbonyl group. libretexts.org Likely fragmentation would involve the cleavage of the C-N bond, generating a 3-chlorobenzyl cation (m/z 125) or a related tropylium (B1234903) ion, and cleavage of the benzyl (B1604629) C-C bond to produce the 3-chlorophenyl fragment. Another expected fragmentation is the loss of the chloromethyl group (•CH₂Cl).

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including precise bond lengths, bond angles, and dihedral angles that define the molecule's conformation.

Unit Cell Parameters and Space Group Symmetry

The analysis of a single crystal of a compound by X-ray diffraction allows for the determination of its unit cell parameters (the dimensions a, b, and c, and angles α, β, and γ) and the space group, which describes the symmetry of the crystal lattice.

A search of crystallographic databases and scientific literature did not yield any published crystal structures for this compound. Therefore, specific unit cell parameters and the space group symmetry for this compound cannot be reported at this time. For comparison, the related compound 2-Chloro-N-(3-chlorophenyl)acetamide crystallizes in the orthorhombic space group P2₁2₁2₁ nih.gov.

Molecular Conformation and Dihedral Angle Analysis

The detailed molecular geometry, including the conformation defined by key dihedral angles, is determined through the refinement of X-ray diffraction data. This analysis would reveal the orientation of the 3-chlorobenzyl group relative to the plane of the acetamide (B32628) moiety.

As no crystal structure has been reported for this compound, an experimental analysis of its solid-state conformation and dihedral angles is not possible. Such data would be crucial for understanding intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, which dictate the crystal packing arrangement. For example, in the structure of 2-chloro-N-(3-fluorophenyl)acetamide, the molecule exhibits a specific conformation where the chloroacetyl group is syn to the carbonyl oxygen, and molecules are linked into chains by N—H···O hydrogen bonds nih.gov.

Structural Analysis of this compound Unattainable Due to Lack of Published Crystallographic Data

An exhaustive search for peer-reviewed scientific literature and crystallographic databases has revealed a significant absence of published structural data for the compound this compound. The creation of a detailed article focusing on its specific intermolecular interactions, supramolecular assembly, and crystal packing motifs, as requested, is not possible without access to its determined crystal structure.

The specific sections and subsections outlined—namely 3.2.3 (Intermolecular Interactions and Supramolecular Assembly), 3.2.4 (Crystal Packing Motifs and Lattice Stabilization), and 3.3 (Comparative Structural Analysis)—require precise, experimentally determined information such as bond angles, distances, and the spatial arrangement of molecules within a crystal lattice. This information is obtained through techniques like single-crystal X-ray diffraction, and the results are typically made available through publications and repositories like the Cambridge Structural Database (CSD).

While extensive crystallographic data exists for related N-substituted chloroacetamide analogues, the strict requirement to focus solely on this compound prevents the use of this comparative data to construct the core of the article. For instance, detailed structural analyses, including hydrogen bonding and crystal packing, have been published for the closely related compound 2-Chloro-N-(3-chlorophenyl)acetamide nih.govresearchgate.net. This analogue differs by the absence of a methylene (-CH2-) bridge between the nitrogen atom and the aromatic ring. This seemingly small structural change can lead to significant differences in molecular conformation, intermolecular interactions, and ultimately, the crystal packing arrangement. Therefore, extrapolating data from this or other analogues would be speculative and would not adhere to the required scientific accuracy for the target compound.

Without the foundational crystallographic file (e.g., a CIF file) or a dedicated research article describing the crystal structure of this compound, any discussion of its solid-state structure would be hypothetical. Consequently, the generation of a scientifically accurate and thorough article adhering to the provided outline cannot be fulfilled at this time.

Computational and Theoretical Chemistry Studies of 2 Chloro N 3 Chlorobenzyl Acetamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can elucidate a variety of properties of 2-Chloro-N-(3-chlorobenzyl)acetamide, from its orbital energies to its reactivity patterns. These calculations are typically performed using a functional, such as B3LYP, and a basis set like 6-31G+(d,p) or higher, to solve the Schrödinger equation in an approximate but effective manner.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the 3-chlorobenzyl ring and the amide group, which possess pi-systems and lone pairs. Conversely, the LUMO is anticipated to be distributed over the electrophilic centers, particularly the carbonyl carbon of the acetamide (B32628) group and the carbon atom bonded to the chlorine in the chloroacetyl moiety.

The energy of these orbitals can be used to calculate various global reactivity descriptors. While specific values for this compound are not available in the cited literature, the table below illustrates the kind of data that would be obtained from such a DFT analysis, with example values typical for similar organic molecules.

| Parameter | Formula | Significance |

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when gaining an electron |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | Measure of polarizability |

| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons |

| Electrophilicity Index (ω) | μ2 / (2η) (where μ = -χ) | Propensity to accept electrons |

This table represents the types of parameters derived from HOMO-LUMO analysis. The values are illustrative and not specific to this compound.

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The ESP map is plotted on the molecule's electron density surface, with colors indicating different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the ESP map would show a significant negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs, making it a primary site for hydrogen bonding and electrophilic interactions. Negative potential would also be observed on the chlorine atoms. Conversely, the hydrogen atom of the amide group (N-H) and the hydrogens of the methylene (B1212753) bridge would exhibit a positive electrostatic potential, identifying them as potential hydrogen bond donors.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for quantifying electron delocalization and hyperconjugative interactions.

In this compound, NBO analysis would quantify the delocalization of the nitrogen lone pair into the antibonding orbital of the adjacent carbonyl group (n → π* interaction). This interaction is characteristic of the amide bond, contributing to its planar geometry and rotational barrier. The analysis could also reveal other stabilizing interactions, such as hyperconjugation between the filled orbitals of the benzyl (B1604629) ring and the antibonding orbitals of adjacent sigma bonds.

Average Local Ionization Energy (ALIE) is a conceptual DFT tool that provides information about the reactivity of different regions of a molecule. ALIE is the average energy required to remove an electron from any point on the molecule's surface. Regions with low ALIE values (typically shown in red or yellow) indicate sites that are most susceptible to electrophilic attack, as the electrons in these areas are the most easily removed.

For this compound, the ALIE map would likely highlight the π-system of the chlorobenzyl ring and the lone pairs on the amide oxygen as the regions with the lowest ionization energy. These sites represent the most reactive nucleophilic centers of the molecule.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about a molecule's conformational flexibility, dynamics, and interactions with its environment, such as a solvent.

An MD simulation of this compound, typically in a solvent like water or dimethyl sulfoxide (B87167), would reveal its dynamic behavior. It would show how the molecule folds and what conformations are most stable at a given temperature. Key areas of flexibility include the rotation around the C-N bonds of the amide linkage and the bonds connecting the benzyl group to the nitrogen atom. These simulations are also critical for understanding how solvent molecules arrange themselves around the solute, particularly through hydrogen bonding with the amide group, which can significantly influence the compound's solubility and reactivity.

In Silico Modeling for Molecular Recognition and Binding Modes (Focusing on Chemical Interactions)

In silico modeling, particularly molecular docking, is a technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is widely used in drug discovery to predict how a small molecule like this compound might interact with a biological target, such as an enzyme or receptor.

A molecular docking study would involve placing this compound into the active site of a target protein. The simulation would then explore various binding poses, scoring them based on the predicted binding affinity. The results would highlight the key chemical interactions responsible for binding, such as:

Hydrogen Bonds: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor.

Hydrophobic Interactions: The 3-chlorobenzyl ring can engage in hydrophobic or π-π stacking interactions with aromatic amino acid residues in the binding site.

Halogen Bonds: The chlorine atoms on the benzyl ring and the acetamide group could potentially form halogen bonds with electron-donating atoms in the protein.

These in silico studies are invaluable for generating hypotheses about the molecule's mechanism of action and for guiding the design of more potent analogues. Studies on other chloroacetamide derivatives have successfully used molecular docking to understand their binding to targets like bacterial DNA gyrase.

Reaction Mechanism Elucidation via Computational Pathways

No specific computational studies on the reaction mechanism for the synthesis of this compound were found in the reviewed literature. Therefore, a detailed analysis of its computational reaction pathways, including data tables of transition states and energy profiles, cannot be provided at this time.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro N 3 Chlorobenzyl Acetamide

Nucleophilic Substitution Reactions at the α-Chloro Carbon

The chlorine atom attached to the carbon alpha to the carbonyl group (the α-chloro carbon) is the most reactive site in the molecule for nucleophilic attack. This enhanced reactivity is a hallmark of α-haloamides and is attributed to the strong electron-withdrawing effect of the adjacent carbonyl oxygen, which polarizes the C-Cl bond and stabilizes the transition state of substitution reactions. nih.gov This facile displacement of the chloride ion allows for the formation of new carbon-heteroatom and carbon-carbon bonds.

The versatility of the α-chloro carbon is demonstrated by its reactions with a variety of nucleophiles. The specific product is determined by the nature of the attacking nucleophile and the reaction conditions employed. Common transformations involve reactions with nitrogen, sulfur, and other nucleophiles to create diverse derivatives. For instance, α-chloroacetamides readily react with amines to form α-amino amides, a reaction that has been utilized in the synthesis of pharmacologically relevant molecules. nih.gov

The general reactivity allows for the synthesis of numerous derivatives, as summarized in the table below, based on established pathways for similar α-chloroacetamides. nih.govresearchgate.netnih.gov

| Nucleophile Type | Example Reagent | Product Class |

| Nitrogen | Primary/Secondary Amines (e.g., Arylpiperazines) | N-substituted glycinamides |

| Imidazole | N-Benzyl-2-(1H-imidazol-1-yl)acetamide derivatives | |

| Sulfur | Thiolates (e.g., from 2-thioxo-dihydropyridines) | α-Thioacetamides |

| Oxygen | Phenoxides (e.g., Potassium salt of p-hydroxyacetophenone) | α-Oxyacetamides |

Kinetic studies on analogous α-chloroacetanilides reacting with benzylamines in dimethyl sulfoxide (B87167) indicate a stepwise mechanism. researchgate.net The reaction is proposed to proceed through a zwitterionic tetrahedral intermediate, with the rate-limiting step being the expulsion of the chloride leaving group. researchgate.net This mechanism involves an initial nucleophilic attack on the carbonyl carbon, followed by rearrangement and displacement of the chloride. researchgate.net

Inverse secondary kinetic isotope effects (kH/kD < 1.0) observed in reactions with deuterated benzylamine (B48309) nucleophiles support this stepwise pathway. researchgate.net Furthermore, the electronic nature of substituents on both the aniline (B41778) ring and the benzylamine nucleophile significantly influences the reaction rate, as reflected in positive cross-interaction constants (ρXY), suggesting a strong interplay between the reactants in the transition state. researchgate.net For these systems, an enolate-like transition state, common for many α-substitution reactions, is considered less likely due to the stronger electronic contribution from the anilino nitrogen to the carbonyl group. researchgate.net

Amide Bond Reactivity and Hydrolysis Pathways

Amide bonds are fundamentally stable due to resonance delocalization between the nitrogen lone pair and the carbonyl π-system, which imparts a partial double-bond character to the C-N bond. This stability means that, under neutral physiological conditions, the half-life of an amide bond with respect to non-enzymatic hydrolysis can be hundreds of years. nih.gov However, hydrolysis can be accelerated under acidic or basic conditions or with catalysis.

The hydrolysis of N-substituted amides generally proceeds via nucleophilic acyl substitution, where a water molecule or hydroxide (B78521) ion attacks the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. nih.gov The breakdown of this intermediate to form a carboxylic acid and an amine is often the rate-determining step. nih.gov

Kinetic studies on simple N-substituted amides, such as N-methylacetamide, in high-temperature water show that the reaction is first-order with respect to both the amide and water. researchgate.netpsu.edu The hydrolysis rate is pH-dependent, increasing significantly in strongly acidic or basic conditions, while remaining relatively insensitive to pH changes near neutral conditions. researchgate.netpsu.edu The mechanism in near-neutral, high-temperature water is suggested to be an SN2-type pathway with water acting as the nucleophile. researchgate.netpsu.edu

Catalysts can also facilitate amide hydrolysis. For example, metal oxides like zirconia (ZrO₂) have been shown to catalyze the hydrolysis of N-substituted amides, with the inductive and steric effects of the N-substituent influencing the reaction rate in a manner similar to homogeneous base catalysis. acs.org

Oxidation and Reduction Transformations

Specific oxidation and reduction studies on 2-Chloro-N-(3-chlorobenzyl)acetamide are not extensively detailed in the literature. However, the reactivity of its constituent functional groups can be predicted based on general principles of organic chemistry.

The amide functional group is generally robust and resistant to oxidation. Reduction of the amide carbonyl is possible but typically requires powerful reducing agents like lithium aluminum hydride. Such conditions would likely also reduce other functional groups in the molecule. A significant challenge in the selective reduction of related molecules is the presence of multiple reducible groups. For instance, in the reduction of Bezafibrate, which contains both a carboxylic acid and an amide group, the carboxylic acid was selectively reduced by first converting it to a mixed anhydride, leaving the amide carbonyl untouched. nih.gov

The benzylic position and the chloro-substituents are more susceptible to transformation. The C-Cl bond on the acetyl moiety can be reduced, though this is often a side reaction during nucleophilic substitution with certain reagents. The two chlorine atoms on the aromatic rings are generally stable but can be removed via catalytic hydrogenation (dehalogenation) using catalysts like palladium on carbon, often under forcing conditions of high pressure and temperature.

Cyclization and Rearrangement Processes

The reactive α-chloroacetamide moiety serves as a precursor for various cyclization and rearrangement reactions. The nucleophilic substitution at the α-carbon can be the first step in a sequence leading to heterocyclic structures. researchgate.net If the attacking nucleophile contains a second reactive site, an intramolecular cyclization can follow the initial substitution. researchgate.net

For example, the reaction of 2-chloro-N-arylacetamides with sulfur nucleophiles like those derived from 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitriles leads to an intermediate that can be cyclized to form thieno[2,3-b]pyridine (B153569) derivatives. nih.gov This process, known as the Gewald reaction, involves an initial substitution followed by an intramolecular condensation to build the heterocyclic ring system.

Furthermore, transition metal-catalyzed reactions can induce novel cyclizations. Rhodium complexes, for instance, have been used to catalyze cyclohydrocarbonylations of alkenamides, which proceed through hydroformylation followed by condensation to form nitrogen heterocycles. iupac.org While not demonstrated specifically for this compound, its structural motifs are amenable to such synthetic strategies.

Influence of Molecular Structure on Reaction Selectivity and Rate

The reactivity of this compound is a direct consequence of its molecular architecture. The rate and selectivity of its reactions are governed by the electronic and steric effects of its substituents.

The primary driver of reactivity at the α-carbon is the inductive effect of the carbonyl group, which makes the α-chloro group a good leaving group for nucleophilic substitution. libretexts.orgpressbooks.pub The rate of this substitution is further influenced by the nucleophile and the solvent. researchgate.net

The substituents on the N-benzyl group also play a critical role. The electron-withdrawing chlorine atom on the benzene (B151609) ring influences the electron density of the entire molecule. In nucleophilic acyl substitution reactions (at the carbonyl carbon), electron-withdrawing groups generally increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org However, they can also affect the stability of intermediates and the leaving group ability of the nitrogen-containing fragment.

The three-dimensional conformation of the molecule is also significant. Crystallographic studies of similar N-arylacetamides reveal that substituents influence the planarity and torsion angles of the molecule. nih.govresearchgate.net For example, in 2-chloro-N-phenylacetamide, the N-H and C=O bonds are anti to each other, while the C-Cl and C=O bonds are syn. researchgate.net These conformational preferences can affect intermolecular interactions, such as hydrogen bonding, which in turn can influence crystal packing and potentially the molecule's accessibility to reagents in the solid state or in solution. nih.gov

Synthesis and Study of Novel Derivatives and Analogues of 2 Chloro N 3 Chlorobenzyl Acetamide

Design Principles for Structurally Diverse Acetamide (B32628) Compounds

The design of structurally diverse acetamide compounds is a cornerstone of modern medicinal chemistry and materials science. The inherent versatility of the acetamide scaffold, CH3CONH2, allows for systematic modifications to tailor its physicochemical and interactive properties. wikipedia.org Key design principles revolve around manipulating electronic, steric, and hydrophobic characteristics through the strategic introduction of various functional groups. researchgate.net

One fundamental principle involves the modification of the N-substituent. By introducing different alkyl or aryl groups on the nitrogen atom, researchers can significantly alter the compound's lipophilicity, which influences its ability to cross biological membranes. For instance, incorporating trifluoromethyl groups can increase lipophilicity, while adding amino groups can provide sites for hydrogen bonding.

Another key strategy is the functionalization of the acetyl group. The electrophilic nature of α-haloacetamides, such as the chloroacetamide moiety, makes them valuable as covalent modifiers of biological targets. nih.gov The reactivity of the chloroacetamide can be tuned by replacing the chlorine with other halogens (e.g., bromine or fluorine) or with other leaving groups like sulfamates, providing a range of reactivities. nih.govnih.gov This allows for the design of covalent inhibitors with specific activity profiles. nih.gov

Furthermore, the amide bond itself is a critical design element. The hydrogen bonding capabilities of the N-H group and the carbonyl oxygen are central to molecular recognition. researchgate.net Studies on the intermolecular hydrogen-bonding properties of tertiary amides have shown that the bulkiness of alkyl groups can influence the strength of these interactions. researchgate.net The design of peptoids, which are N-substituted glycine (B1666218) oligomers, leverages the acetamide backbone to create novel molecular architectures with controlled conformations and biological activities. abq.org.br The Ugi four-component reaction is a powerful tool in this context, enabling the rapid synthesis of a wide array of N-substituted acetamide derivatives from simple starting materials. abq.org.br

Synthetic Strategies for Analogue Development

The development of analogues of 2-Chloro-N-(3-chlorobenzyl)acetamide involves targeted chemical modifications to its core structure. These strategies are broadly categorized into modifications of the benzyl (B1604629) group and functionalization of the chloroacetamide portion.

Modification of the Benzyl Moiety

Ring Substitution: Analogues can be synthesized by starting with differently substituted benzylamines or anilines. Standard synthetic routes, such as the reaction of various aromatic amines with chloroacetyl chloride, allow for the introduction of a wide range of substituents onto the aromatic ring. ijpsr.infonih.gov This includes electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., other halogens, nitro groups) at various positions (ortho, meta, para). nih.govijpsr.info For example, 2-chloro-N-(3-chlorophenyl)acetamide is synthesized from m-chloroaniline and chloroacetyl chloride. ijpsr.info Similarly, reacting o-methoxy aniline (B41778) or p-fluoro aniline yields the corresponding N-substituted chloroacetamides. ijpsr.info

Extension and Heterocyclic Replacement: The aromatic ring can be replaced with larger polycyclic systems, such as naphthalene, or with various heterocyclic rings. ijpsr.inforesearchgate.net This significantly alters the steric bulk and electronic properties of the molecule. For instance, reacting 2-naphthalene with chloroacetyl chloride produces 2-chloro-N-(naphthalen-2-yl)acetamide. ijpsr.info

Linker Modification: The methylene (B1212753) (-CH2-) linker connecting the nitrogen to the phenyl ring can also be altered. While not a direct modification of the benzyl ring itself, changes to this linker are a common strategy in related N-benzyl acetamide structures to optimize spatial orientation and flexibility. tue.nl

The synthesis of these benzyl-modified analogues typically follows a straightforward acylation reaction. The appropriately substituted benzylamine (B48309) is reacted with chloroacetyl chloride, often in the presence of a base like sodium acetate (B1210297) or in a suitable solvent system, to yield the desired N-benzyl acetamide derivative. nih.govneliti.com

Table 1: Examples of Synthesized N-Aryl/Alkyl Chloroacetamide Derivatives

| Amine Precursor | Product Name | Yield (%) | Reference |

|---|---|---|---|

| m-chloro aniline | 2-chloro-N-(3-chlorophenyl)acetamide | 70.32 | ijpsr.info |

| o-methoxy aniline | 2-chloro-N-(2-methoxyphenyl)acetamide | 59.62 | ijpsr.info |

| p-methoxy aniline | 2-chloro-N-(4-methoxyphenyl)acetamide | - | ijpsr.info |

| 2-naphthalene | 2-chloro-N-(naphthalen-2-yl)acetamide | - | ijpsr.info |

| p-aminoacetophenone | 2-chloro-N-(4-acetylphenyl)acetamide | - | researchgate.net |

Functionalization of the Chloroacetamide Fragment

The chloroacetamide fragment is a key functional component, acting as a reactive electrophile. rsc.org Strategies to modify this moiety are aimed at tuning its reactivity and exploring its role in molecular interactions.

Halogen Substitution: A direct modification involves replacing the chlorine atom with other halogens. For example, substituting chlorine with bromine is expected to create a more reactive electrophile, while substitution with fluorine would yield a less reactive analogue. nih.gov This allows for a systematic study of how halogen identity affects reaction kinetics and covalent bond formation. nih.gov

Displacement of Chloride: The chlorine atom is a good leaving group, making it susceptible to nucleophilic substitution. This reactivity is the basis for synthesizing a vast array of derivatives. The chloroacetamide can be reacted with various nucleophiles, such as thiols (e.g., 2-mercaptobenzimidazole), to form new C-S bonds, effectively replacing the chlorine with a larger, functionalized group. nih.gov This is a common strategy for creating hybrid molecules with potentially new properties. nih.gov

Modification of the Acetyl Backbone: The methylene group of the chloroacetamide can also be a target for modification. Radical condensation reactions have been developed where benzylic alcohols can be coupled with acetamides to form 3-arylpropanamides. rsc.org While this changes the core structure from an acetamide to a propanamide, it represents a strategy for elongating the backbone and altering the distance between the amide and the aryl group. rsc.org

Replacement of the Chloroacetamide Warhead: In the context of covalent inhibitors, the entire chloroacetamide fragment can be replaced with other electrophilic groups, known as "warheads." nih.gov A promising alternative is the α-sulfamate acetamide, which maintains a similar binding geometry but exhibits different reactivity profiles and can self-immolatively release an amine functionality. nih.gov Another alternative is the chlorofluoroacetamide (B1361830) (CFA) group, which has been used to create fragment libraries with tuned, weaker reactivity for discovering novel covalent ligands. nih.gov

These synthetic strategies allow for the creation of diverse libraries of analogues, which are essential for systematically investigating structure-reactivity and structure-interaction relationships.

Structure-Reactivity and Structure-Interaction Relationships

Understanding the relationship between a molecule's structure and its chemical behavior is fundamental to rational compound design. For derivatives of this compound, this involves correlating the effects of specific substituents with the compound's chemical properties and probing how structural changes influence its interactions with other molecules.

Correlating Substituent Effects with Chemical Properties

The chemical properties of acetamide derivatives are highly sensitive to the nature and position of substituents on the aromatic ring and the acetamide moiety itself. acs.org These substituent effects can be understood in terms of their electronic and steric influence.

Steric Effects: The size and position of substituents can impose steric hindrance, influencing the molecule's preferred conformation and its ability to interact with other molecules. For example, computations on related 2-chloroacetamides revealed a large rotational barrier around the amide bond, which is influenced by the size of the substituent at the 2-position of the acetamide fragment. nih.gov Replacing the 2-chloro group with a larger 2-bromo substituent increased this rotational barrier, while a smaller 2-fluoro group decreased it, demonstrating a clear steric effect. nih.gov Such conformational restrictions can be critical for achieving a specific binding orientation.

Reactivity of the Chloroacetamide Moiety: The primary chemical reactivity of interest in this class of compounds is the electrophilicity of the chloroacetamide group, which allows it to act as a covalent modifier. rsc.org The rate of reaction with nucleophiles is influenced by the substituents on the benzyl portion of the molecule. EWGs on the benzyl ring can indirectly increase the electrophilicity of the carbonyl carbon, making the α-carbon more susceptible to nucleophilic attack. This principle is exploited in fragment-based drug discovery, where libraries of chloroacetamide fragments are screened to identify scaffolds that covalently bind to specific targets. rsc.org

Table 2: Impact of Halogen Substitution on Rotational Barrier in a Related Aryl Acetamide System

| Substituent at 2-position | Relative Rotational Barrier (kcal/mol) | Reference |

|---|---|---|

| Chloro (Cl) | - | nih.gov |

| Bromo (Br) | Larger (356) | nih.gov |

| Fluoro (F) | Lower (120) | nih.gov |

Probing Molecular Recognition based on Structural Modifications

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent forces such as hydrogen bonding, hydrophobic interactions, and electrostatic forces. In the case of this compound analogues, structural modifications are used to probe and optimize these interactions, often in the context of a biological target like an enzyme. researchgate.net

Hydrogen Bonding: The amide N-H and carbonyl oxygen are primary sites for hydrogen bonding. Modifying substituents on the benzyl ring can alter the acidity of the N-H proton and the basicity of the carbonyl oxygen, thereby tuning the strength of hydrogen bonds. researchgate.net Molecular docking studies on heterocyclic acetamide derivatives have shown that the amide linkage can form crucial hydrogen bonds with amino acid residues in an enzyme's active site. researchgate.netgalaxypub.co

Hydrophobic and Covalent Interactions: The benzyl ring provides a hydrophobic surface that can interact with nonpolar pockets in a binding site. Altering the substituents on this ring changes its size, shape, and hydrophobicity, allowing for better complementarity with the target. researchgate.net The chloroacetamide moiety is designed to form a specific covalent bond with a nucleophilic residue, such as cysteine, in a target protein. rsc.org The length and flexibility of the linker between the recognition element (the benzyl group) and the reactive element (the chloroacetamide) are critical. Studies on related chloroacetamide covalent stabilizers have shown that varying the linker length significantly impacts binding potency, demonstrating the importance of precise positioning of the electrophile. tue.nl

Docking and Computational Studies: Molecular docking is a powerful computational tool used to predict the preferred binding orientation of a molecule to a target. researchgate.net For novel acetamide derivatives, docking studies can reveal putative interactions and help explain observed structure-activity relationships. researchgate.net For example, docking of potent anti-inflammatory acetamides into cyclooxygenase (COX) enzymes predicted key interactions and rationalized their activity. researchgate.net By generating binding pose hypotheses, these computational methods guide the design of new analogues with improved affinity and selectivity. rsc.org

Through these integrated synthetic and computational approaches, the structural features governing molecular recognition can be systematically dissected, leading to the development of analogues with highly specific interaction profiles.

Applications of 2 Chloro N 3 Chlorobenzyl Acetamide As a Synthetic Intermediate

Building Block in Complex Organic Synthesis

2-Chloro-N-(3-chlorobenzyl)acetamide serves as a versatile building block in the field of organic synthesis. Its chemical structure, featuring a reactive chloroacetyl group and a substituted benzyl (B1604629) moiety, allows for a variety of chemical transformations. The presence of the chlorine atom on the acetyl group provides a reactive site for nucleophilic substitution, enabling the introduction of diverse functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds.

The general reactivity of α-chloroacetamides is well-documented, and this reactivity profile is applicable to this compound. These compounds are frequently employed in alkylation reactions, where the chlorine atom is displaced by a nucleophile. This fundamental reaction opens avenues for the synthesis of a wide array of more complex molecules. For instance, the reaction of N-aryl-2-chloroacetamides with various nucleophiles is a common strategy for building molecular complexity. researchgate.net

While specific, detailed examples focusing solely on this compound are not extensively reported in publicly available literature, the established reactivity of the chloroacetamide functional group allows for informed predictions of its synthetic utility. It can be anticipated to react with amines, thiols, and other nucleophiles to generate more elaborate structures. The 3-chlorobenzyl group can also influence the compound's properties and reactivity, potentially offering advantages in specific synthetic contexts.

Precursor for Advanced Materials Chemistry

The application of this compound as a direct precursor for advanced materials is an area with potential for exploration, though specific examples in the current scientific literature are limited. The broader class of acetamide (B32628) derivatives has been investigated for the synthesis of functional polymers and materials. The reactive nature of the C-Cl bond in the chloroacetamide moiety, in principle, allows for its incorporation into polymeric structures through polymerization or post-polymerization modification reactions.

Role in the Derivatization of Heterocyclic Scaffolds

One of the significant applications of α-chloroacetamides, including this compound, is in the synthesis and derivatization of heterocyclic compounds. Heterocyclic scaffolds are core structures in many pharmaceuticals and biologically active molecules. The chloroacetamide group serves as an effective electrophile for the alkylation of various heterocyclic systems.

Research has shown that N-substituted 2-chloroacetamides are valuable reagents for the synthesis of a variety of nitrogen-containing heterocycles. ijpsr.info For example, N-aryl chloroacetamides can be used as starting materials for the construction of pyrazole, triazole, and oxadiazole derivatives, which are known to exhibit a range of biological activities. archivepp.com

The general synthetic strategy involves the reaction of the chloroacetamide with a heterocyclic compound containing a nucleophilic center, such as a nitrogen or sulfur atom. This leads to the formation of a new bond and the attachment of the acetamide side chain to the heterocyclic ring. This derivatization can be used to modify the properties of the parent heterocycle, such as its solubility, lipophilicity, and biological target affinity. While specific studies detailing the reaction of this compound with a wide range of heterocycles are not prevalent, the fundamental reactivity of the chloroacetamide group strongly suggests its applicability in this area. For instance, the synthesis of various heterocyclic compounds often involves the use of chloroacetyl chloride, a precursor to chloroacetamides, in reactions with amines and other nucleophiles to build the heterocyclic core or to add side chains. researchgate.net

Emerging Research Directions and Future Perspectives

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of 2-Chloro-N-(3-chlorobenzyl)acetamide typically involves the reaction of 3-chlorobenzylamine (B151487) with chloroacetyl chloride. While effective, this method often utilizes hazardous reagents and volatile organic solvents, contributing to environmental concerns. In response, the principles of green chemistry are being increasingly applied to develop more sustainable synthetic routes.

Solvent-Free and Alternative Solvent Systems: A key focus of green chemistry is the reduction or elimination of hazardous solvents. Research into the synthesis of similar N-substituted amides has demonstrated the feasibility of solvent-free reactions, often facilitated by techniques such as grinding or ball milling. These mechanochemical methods can enhance reaction rates and yields while minimizing waste. Additionally, the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, is being explored as a viable alternative to traditional chlorinated hydrocarbons. For the synthesis of this compound, a hypothetical green approach could involve the neat reaction of the starting materials under controlled temperature, potentially with a solid-supported catalyst to facilitate the reaction and simplify purification.

Catalytic Approaches: The development of novel catalysts is another cornerstone of green synthesis. For amide bond formation, researchers are investigating the use of non-toxic and recyclable catalysts, including those based on abundant metals or organocatalysts. These catalysts can offer high selectivity and efficiency under milder reaction conditions, reducing energy consumption and the formation of byproducts. Biocatalysis, employing enzymes such as lipases or acyltransferases, represents a particularly promising avenue. ijcrt.orgirjmets.com Enzymes operate under mild, aqueous conditions and exhibit high specificity, offering a highly sustainable route to amide synthesis. ijcrt.orgirjmets.com The enzymatic synthesis of this compound could potentially be achieved by employing a suitable hydrolase in a low-water environment to drive the equilibrium towards amide formation.

The table below summarizes potential green chemistry approaches for the synthesis of this compound.

| Green Chemistry Approach | Description | Potential Advantages |

| Solvent-Free Synthesis | Reaction is conducted without a solvent, often using mechanochemistry. | Reduces solvent waste, simplifies purification. |

| Alternative Solvents | Use of environmentally benign solvents like water or bio-solvents. | Lower toxicity and environmental impact. |

| Biocatalysis | Use of enzymes (e.g., lipases) to catalyze the amidation reaction. | Mild reaction conditions, high selectivity, biodegradable catalyst. |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate the reaction. | Reduced reaction times, increased energy efficiency. |

| Flow Chemistry | Continuous reaction in a microreactor or flow system. | Enhanced control, improved safety and scalability. |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Understanding and optimizing the synthesis of this compound requires precise control over reaction kinetics and the identification of transient intermediates. Advanced spectroscopic techniques, often employed as part of a Process Analytical Technology (PAT) framework, are enabling real-time, in-situ monitoring of chemical reactions, providing a wealth of data for process optimization and control. mdpi.comnih.gov

In-situ Vibrational Spectroscopy: Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for real-time reaction analysis. By inserting a probe directly into the reaction vessel, these methods can monitor the disappearance of reactants and the appearance of products by tracking their characteristic vibrational bands. For the synthesis of this compound, in-situ FTIR could monitor the carbonyl stretch of the chloroacetyl chloride and the amide carbonyl of the product, providing a direct measure of reaction progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR spectroscopy has become an invaluable technique for non-invasive, real-time reaction monitoring. rsc.org It provides detailed structural information, allowing for the unambiguous identification of reactants, intermediates, and products directly in the reaction mixture. This technique could be employed to follow the conversion of 3-chlorobenzylamine to the final acetamide (B32628) product, providing precise kinetic data.

Operando Spectroscopy: This approach involves the simultaneous measurement of catalytic performance and spectroscopic data under actual reaction conditions. pku.edu.cncatalyticamidation.info For a catalytically synthesized this compound, operando spectroscopy could provide crucial insights into the catalyst's active state and the reaction mechanism, facilitating the design of more efficient catalysts. pku.edu.cncatalyticamidation.info

The following table outlines advanced spectroscopic probes applicable to the real-time monitoring of the synthesis of this compound.

| Spectroscopic Technique | Information Provided | Application in Synthesis Monitoring |

| In-situ FTIR/Raman | Vibrational modes of functional groups. | Tracking concentrations of reactants and products in real-time. |

| Flow NMR | Detailed molecular structure and quantification. | Unambiguous identification of all species and precise kinetic analysis. |

| Operando Spectroscopy | Catalyst structure and activity under reaction conditions. | Mechanistic insights and catalyst optimization. |

| Mass Spectrometry | Molecular weight of reaction components. | Identification of intermediates and byproducts. |

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemistry by enabling the rapid prediction of molecular properties, the design of novel compounds with desired activities, and the optimization of synthetic routes. nih.govnih.gov For this compound and its analogues, these computational tools offer significant potential.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity. nih.gov For the broader class of chloroacetamides, which have shown antimicrobial properties, QSAR studies have been employed to predict their efficacy against various pathogens. nih.gov By developing QSAR models for analogues of this compound, researchers can predict the biological activity of novel, unsynthesized compounds, thereby guiding the design of more potent derivatives. These models typically use molecular descriptors that quantify various aspects of the molecule's structure, such as its electronic properties, size, and hydrophobicity.

Predictive Models for Physicochemical Properties: Machine learning algorithms can be trained on large datasets of known compounds to predict a wide range of physicochemical properties, such as solubility, melting point, and toxicity. For this compound, such models could be used to predict its behavior in different environments and to anticipate potential safety concerns of novel derivatives.

De Novo Drug Design: Generative AI models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be used to design entirely new molecules with specific desired properties. By defining a target activity profile, these models can generate novel chemical structures that are predicted to be active, offering a powerful tool for the discovery of new lead compounds based on the this compound scaffold.

Reaction Prediction and Optimization: AI tools are also being developed to predict the outcomes of chemical reactions, including yields and potential side products. chemcopilot.com For the synthesis of this compound, these tools could be used to explore different synthetic routes, identify optimal reaction conditions, and troubleshoot problematic reactions, thereby accelerating the development of efficient and reliable synthetic methods. chemcopilot.com

The table below highlights the applications of AI and machine learning in the context of this compound.

| AI/ML Application | Description | Potential Impact |

| QSAR Modeling | Correlating chemical structure with biological activity. | Design of more potent bioactive analogues. |

| Property Prediction | Predicting physicochemical and toxicological properties. | Early assessment of drug-likeness and safety. |

| De Novo Design | Generating novel molecular structures with desired properties. | Discovery of new lead compounds. |

| Reaction Prediction | Predicting the outcome and optimizing synthetic routes. | More efficient and sustainable synthesis. |

Exploration of Unconventional Reactivity and Catalysis

Beyond traditional synthetic methods, the exploration of unconventional reactivity and novel catalytic systems opens up new possibilities for the synthesis and functionalization of this compound.

C-H Activation/Functionalization: The direct functionalization of carbon-hydrogen (C-H) bonds is a rapidly developing area of organic synthesis that offers a more atom-economical approach to creating complex molecules. While the synthesis of this compound itself is a straightforward amidation, subsequent modifications of the molecule could be achieved through C-H activation. For instance, late-stage functionalization of the aromatic rings could be accomplished using transition metal catalysts, allowing for the introduction of new functional groups without the need for pre-functionalized starting materials.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for a wide range of organic transformations. This methodology utilizes light to initiate single-electron transfer processes, enabling reactions that are often difficult to achieve with traditional thermal methods. For the synthesis or modification of compounds like this compound, photoredox catalysis could offer novel pathways for bond formation under mild conditions.

Novel Amidation Catalysts: The development of new catalysts for amide bond formation continues to be an active area of research. While traditional methods often rely on stoichiometric activating agents, recent advances have focused on catalytic direct amidation reactions. This includes the use of boronic acid catalysts, transition metal complexes, and nanostructured catalysts that can facilitate the direct coupling of carboxylic acids (or their derivatives) and amines with high efficiency and selectivity. nih.gov The application of such novel catalytic systems to the synthesis of this compound could lead to more sustainable and efficient processes. nih.gov

Exploiting the Reactivity of the Chloromethyl Group: The chloroacetyl moiety of this compound is a reactive handle that can be used for further molecular elaboration. The exploration of unconventional reactions involving this group, such as radical-mediated transformations or the use of novel nucleophiles, could lead to the synthesis of a diverse range of derivatives with unique structures and properties.

The following table summarizes some areas of unconventional reactivity and catalysis relevant to this compound.

| Research Area | Description | Potential Application |

| C-H Activation | Direct functionalization of C-H bonds. | Late-stage modification of the aromatic rings. |

| Photoredox Catalysis | Light-driven single-electron transfer reactions. | Novel bond formations under mild conditions. |

| Novel Amidation Catalysts | Catalytic direct coupling of amines and carboxylic acid derivatives. | More efficient and sustainable synthesis. |

| Chloromethyl Group Reactivity | Exploration of new reactions involving the chloroacetyl moiety. | Synthesis of diverse and complex derivatives. |

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-N-(3-chlorobenzyl)acetamide, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves:

- Substitution reactions : Reacting 3-chlorobenzylamine with chloroacetyl chloride in anhydrous conditions (e.g., dichloromethane) under alkaline pH (e.g., using triethylamine) to promote nucleophilic acyl substitution .

- Optimization factors :

- Temperature : Maintain 0–5°C to minimize side reactions (e.g., hydrolysis of chloroacetyl chloride).

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) resolves unreacted starting materials .

Critical Conditions : Excess chloroacetyl chloride (1.2–1.5 eq.) ensures complete amidation, while slow addition prevents exothermic side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

- Spectroscopy :

- IR : C=O stretch (~1680 cm⁻¹), N-H bend (~1550 cm⁻¹), and C-Cl stretches (~750 cm⁻¹) confirm functional groups .

- 1H NMR : Amide proton (δ 10.2–10.5 ppm, broad singlet), aromatic protons (δ 7.2–7.5 ppm, multiplet), and CH2Cl (δ 4.2–4.4 ppm, singlet) .

- Chromatography :

Q. What preliminary biological screening approaches are recommended for assessing the bioactivity of this compound?

Methodological Answer:

- In vitro assays :

- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to determine IC50 values .

Advanced Research Questions

Q. How can computational chemistry tools like molecular docking be integrated into the study of this compound's mechanism of action?

Methodological Answer:

- Docking workflow :

- Validation : Compare docking scores (ΔG) with experimental IC50 values to validate predictive accuracy .

Q. What are the key considerations in designing structure-activity relationship (SAR) studies for chloroacetamide derivatives, and how do structural modifications impact biological efficacy?

Methodological Answer:

- SAR variables :

- Methodology :

- Synthesize analogs with systematic substitutions (e.g., -Cl, -F, -CH3 at aryl positions).

- Correlate logP (HPLC-derived) with bioactivity to establish hydrophobicity-activity relationships .

Q. How can X-ray crystallography and advanced NMR techniques resolve discrepancies in proposed reaction mechanisms or byproduct formation during synthesis?

Methodological Answer:

- X-ray crystallography :

- Resolves bond lengths (e.g., C-Cl: ~1.74 Å) and dihedral angles to confirm regiochemistry .

- Detects polymorphic forms (e.g., monoclinic vs. orthorhombic) affecting solubility .

- NMR :

- 13C NMR : Carbonyl (δ 165–170 ppm) and aromatic carbons (δ 120–140 ppm) confirm connectivity .

- 2D NMR (HSQC, HMBC) : Assigns ambiguous protons in complex byproducts (e.g., dimeric impurities) .

Q. What strategies are effective in mitigating cytotoxicity or off-target effects observed in in vitro models for this compound?

Methodological Answer:

- Co-administration with safeners : Use compounds like dichlormid (1:1 molar ratio) to reduce oxidative stress in non-target cells .

- Prodrug design : Mask the chloroacetamide group with enzymatically cleavable moieties (e.g., ester prodrugs) to enhance selectivity .

- Dose optimization : Time-dependent cytotoxicity assays (e.g., 24–72 hr exposures) identify therapeutic windows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.